2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the desired side chains.
Introduction of the methoxypyridinyl moiety: This step involves the coupling of the protected amino acid with a methoxypyridine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions on the methoxypyridinyl moiety.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while substitution reactions can introduce various functional groups onto the methoxypyridinyl ring.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxypyridinyl moiety can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and interactions.
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid: The position of the methoxy group is different, potentially altering its chemical properties.
Uniqueness
The presence of the methoxypyridinyl moiety in 2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid imparts unique reactivity and potential biological activity, distinguishing it from similar compounds. This structural feature can influence its binding interactions and overall efficacy in various applications.
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYUBWLROZZQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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